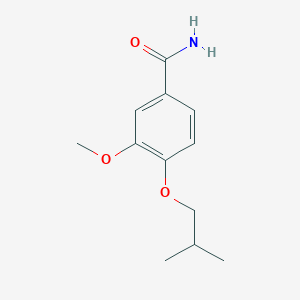
3-Methoxy-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(2-methylpropoxy)benzamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the world of sports and fitness due to its ability to enhance physical performance and endurance.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methylpropoxy)benzamide involves its binding to and activation of PPARδ, which leads to the upregulation of genes involved in lipid and glucose metabolism, as well as mitochondrial biogenesis and fatty acid oxidation. This results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
Studies have shown that 3-Methoxy-4-(2-methylpropoxy)benzamide administration leads to increased endurance and physical performance in animal models. It has also been shown to improve lipid and glucose metabolism, reduce inflammation, and promote mitochondrial biogenesis and fatty acid oxidation. These effects are thought to be mediated by the activation of PPARδ.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methoxy-4-(2-methylpropoxy)benzamide in lab experiments include its well-established synthesis method, its ability to activate PPARδ, and its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. However, there are also limitations to its use, including the need for further studies to establish its safety and efficacy in humans, and the potential for misuse in the world of sports and fitness.
Future Directions
For research on 3-Methoxy-4-(2-methylpropoxy)benzamide include further studies to establish its safety and efficacy in humans, as well as its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Other potential directions include the development of more potent and selective PPARδ agonists, as well as the investigation of its effects on other physiological processes. Overall, 3-Methoxy-4-(2-methylpropoxy)benzamide shows promise as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 3-Methoxy-4-(2-methylpropoxy)benzamide involves the reaction of 4-(2-methylpropoxy)aniline with chloroacetyl chloride in the presence of triethylamine. The resulting product is then subjected to a sequence of reactions involving methylation, hydrolysis, and condensation to yield the final product. The synthesis method is well-established and has been described in several scientific publications.
Scientific Research Applications
3-Methoxy-4-(2-methylpropoxy)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as promoting mitochondrial biogenesis and fatty acid oxidation. This makes it a promising candidate for the treatment of conditions such as obesity, diabetes, and dyslipidemia.
properties
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRRNGKLFCWIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)


![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)



![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)